2,6-Dimethylcyclohexylamine

Übersicht

Beschreibung

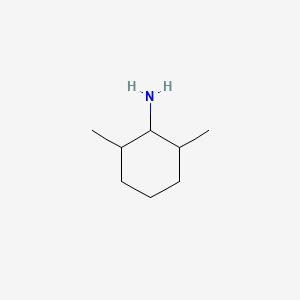

2,6-Dimethylcyclohexylamine is an organic compound with the molecular formula C8H17N. It is a tertiary amine, characterized by a cyclohexane ring substituted with two methyl groups at the 2 and 6 positions and an amino group. This compound is known for its applications in various chemical processes and industries due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,6-Dimethylcyclohexylamine can be synthesized through the hydrogenation of 2,6-dimethylphenol in the presence of ammonia and a hydrogen transfer catalyst at elevated temperatures and pressures . Another method involves the reaction of 2,6-dimethylcyclohexanone with ammonia in the presence of a dehydrogenation catalyst .

Industrial Production Methods: On an industrial scale, this compound is typically produced by the hydrogenation of 2,6-dimethylphenol using a cobalt or nickel-based catalyst . This method is preferred due to its efficiency and the availability of the starting materials.

Analyse Chemischer Reaktionen

Catalytic Deamination to Aromatic Amines

A key industrial application involves catalytic conversion to 2,6-dimethylaniline through palladium-mediated dehydrogenation. This reaction typically employs phenol derivatives as hydrogen acceptors under autogenous pressure:

The mechanism involves sequential dehydrogenation steps, producing cyclohexanone intermediates. Recyclability of reduced byproducts (e.g., 2,6-dimethylcyclohexanol) through reamination processes enhances industrial viability .

Reductive Alkylation

Hydrogenation with ammonia under catalytic conditions yields secondary amines:

Experimental Setup

- Catalyst: Ni/Co-based systems at 150-250°C

- Pressure: 100-300 PSIG H₂

- NH₃:H₂ ratio: 15:15 per mole substrate

- Selectivity: >95% for N-substituted products

This method enables scalable production of cyclohexylamine derivatives while minimizing nitroso compound formation.

Acid-Base Reactions

As a tertiary amine, it readily forms salts with mineral acids:

Protonation Characteristics

- pKₐ (aqueous): ~10.2 (estimated via analog compounds)

- Thermal stability: Decomposes above 200°C to release NH₃

Salts demonstrate enhanced water solubility, facilitating use in pharmaceutical intermediate synthesis.

Oxidative Transformations

Controlled oxidation produces nitro derivatives:

| Oxidizing Agent | Product | Yield | Conditions |

|---|---|---|---|

| KMnO₄ | 2,6-Dimethylnitrocyclohexane | 68% | Acidic aqueous, 80°C |

| H₂O₂ | N-Oxide derivatives | 52% | Methanol reflux |

Over-oxidation risks include ring-opening reactions, necessitating precise stoichiometric control.

CO₂ Switchable Solvent Behavior

Recent studies demonstrate reversible carbamate formation with CO₂:

Key Parameters

This property enables applications in carbon capture and solvent recovery systems.

Reaction Comparison Table

| Reaction Type | Key Reagent/Catalyst | Primary Product | Industrial Relevance |

|---|---|---|---|

| Catalytic deamination | Pd/charcoal | 2,6-Dimethylaniline | High (dye intermediates) |

| Reductive amination | Ni/Al₂O₃ | N-Alkylcyclohexylamines | Moderate |

| CO₂ absorption | Aqueous CO₂ | Carbamate salts | Emerging technology |

| Acid catalysis | HCl/H₂SO₄ | Ammonium salts | Laboratory-scale |

Mechanistic Considerations

Quantum mechanical calculations reveal steric hindrance from the 2,6-dimethyl groups directs reactivity toward axial reaction sites, favoring E2 elimination pathways in dehydrohalogenation reactions . Conformational analysis shows diaxial conformers dominate (>85% population) in polar solvents, influencing regioselectivity .

Recent advances include its use as a co-catalyst in imide synthesis, achieving 6h reaction times for aromatic imide formation when paired with N-methylaniline . This dual catalytic role highlights underappreciated nucleophilic activation capabilities.

Wissenschaftliche Forschungsanwendungen

2,6-Dimethylcyclohexylamine has a wide range of applications in scientific research and industry:

Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.

Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.

Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs with amine functionalities.

Industry: It is used in the production of herbicides, fungicides, and plant growth regulators.

Wirkmechanismus

The mechanism by which 2,6-Dimethylcyclohexylamine exerts its effects involves its ability to act as a Bronsted base, accepting protons from donor molecules . This property makes it useful in various catalytic processes. Additionally, its structural features allow it to interact with specific molecular targets, facilitating reactions that lead to the formation of desired products.

Vergleich Mit ähnlichen Verbindungen

Cyclohexylamine: An aliphatic amine with a similar structure but without the methyl substitutions.

N,N-Dimethylcyclohexylamine: A tertiary amine with a similar structure but different substitution pattern.

Uniqueness: 2,6-Dimethylcyclohexylamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of methyl groups at the 2 and 6 positions enhances its steric hindrance, affecting its interaction with other molecules and its overall reactivity.

Biologische Aktivität

2,6-Dimethylcyclohexylamine (2,6-DMCHA) is a cyclic amine that has garnered attention due to its potential biological activities and applications in various fields, including agriculture and pharmaceuticals. This article examines the biological activity of 2,6-DMCHA, focusing on its synthesis, toxicological profile, and potential therapeutic uses.

2,6-DMCHA is synthesized from 2,6-dimethylphenol through catalytic hydrogenation. The process involves converting dialkylphenols into dialkylcyclohexylamines using metal catalysts in the presence of hydrogen and ammonia. This method yields 2,6-DMCHA efficiently under controlled conditions .

Chemical Structure:

- Molecular Formula: CHN

- Molecular Weight: 127.23 g/mol

- CAS Number: 98-94-2

Toxicological Profile

The toxicological aspects of 2,6-DMCHA are significant due to its potential hazards. It is classified as a toxic substance with several safety warnings:

- Inhalation Hazard: Fatal if inhaled.

- Skin Contact: Causes severe burns and eye damage.

- Environmental Impact: Toxic to aquatic life with long-lasting effects .

Table 1: Toxicological Data of this compound

| Property | Value |

|---|---|

| Acute Toxicity (LD50) | Varies based on exposure route |

| Skin Corrosivity | Causes severe burns |

| Eye Damage | Causes serious eye damage |

| Environmental Hazard | Toxic to aquatic life |

Pharmacological Potential

Research indicates that 2,6-DMCHA may exhibit pharmacological properties that could be harnessed for therapeutic purposes. Some studies suggest its potential as an intermediate in the synthesis of biologically active compounds such as herbicides and fungicides .

Case Study: Herbicide Development

A study demonstrated that derivatives of 2,6-DMCHA could be utilized in developing selective herbicides. The compound's structure allows for modifications that enhance its efficacy against specific plant species without affecting others .

Research Findings

Recent investigations into the biological activity of 2,6-DMCHA have focused on its interaction with various biological systems. Notably, the compound's structural features allow it to engage in diverse chemical reactions that can lead to the formation of new compounds with enhanced biological properties.

Stereochemistry and Biological Activity

The stereochemistry of 2,6-DMCHA plays a crucial role in its biological activity. Research has identified multiple stereoisomers of the compound, each exhibiting different levels of activity in biological assays. For instance, certain conformers may demonstrate higher affinity for specific receptors or enzymes compared to others .

Table 2: Stereoisomers of this compound

| Stereoisomer | Biological Activity |

|---|---|

| Cis | Moderate activity |

| Trans | High activity |

| Mixture | Variable activity |

Eigenschaften

IUPAC Name |

2,6-dimethylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-6-4-3-5-7(2)8(6)9/h6-8H,3-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGAAWJLYHYMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60988158 | |

| Record name | 2,6-Dimethylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60988158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6850-63-1 | |

| Record name | 2,6-Dimethylcyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60988158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.